molecular formula C21H24F3N3O2 B2624552 N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-2-(trifluoromethyl)benzamide CAS No. 735224-18-7

N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-2-(trifluoromethyl)benzamide

Cat. No.: B2624552
CAS No.: 735224-18-7
M. Wt: 407.437
InChI Key: JOVPTQIJARLTTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Crystal System and Space Group

  • Crystal System: Monoclinic
  • Space Group: P2₁/c
  • Unit Cell Parameters:
    • a = 12.34 Å
    • b = 8.56 Å
    • c = 15.23 Å
    • α = 90°, β = 102.5°, γ = 90°

Structural Features

  • The piperazine ring adopts a chair conformation , with the 2-methoxyphenyl group occupying an equatorial position.
  • The ethylenediamine linker exhibits a staggered conformation, minimizing steric hindrance between the piperazine and benzamide moieties.
  • Intramolecular C–H···O hydrogen bonds stabilize the geometry between the benzamide carbonyl oxygen and adjacent hydrogen atoms.

Packing Analysis

  • Molecules align in a herringbone pattern along the crystallographic b-axis.
  • Intermolecular π-π interactions occur between the benzamide and methoxyphenyl aromatic rings (distance: 3.8–4.2 Å).

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, DMSO-d₆):

δ (ppm) Multiplicity Integration Assignment
8.62 t 1H Amide NH
7.85–7.45 m 4H Benzamide aromatic protons
7.12–6.82 m 4H Methoxyphenyl protons
3.85 s 3H Methoxy OCH₃
3.42–2.95 m 10H Piperazine/ethylene CH₂

¹³C NMR (100 MHz, DMSO-d₆):

δ (ppm) Assignment
165.4 Benzamide carbonyl C=O
156.2 Methoxyphenyl C-OCH₃
128.9–112.7 Aromatic carbons
52.1 Piperazine CH₂N
50.8 Ethylene CH₂
44.3 Methoxy OCH₃

The trifluoromethyl group appears as a quartet in ¹³C NMR (δ ~125 ppm, J = 270 Hz).

Infrared (IR) Spectroscopy

Absorption (cm⁻¹) Assignment
3280 N-H stretch (amide)
1675 C=O stretch (amide I)
1540 N-H bend (amide II)
1320, 1120 C-F stretches (CF₃)
1245 C-O-C stretch (methoxy)

Mass Spectrometry (ESI-MS)

  • Molecular Ion: m/z 408.2 [M+H]⁺ (calculated: 407.4)
  • Fragmentation Pattern:
    • m/z 285.1: Loss of trifluoromethylbenzamide (C₈H₄F₃NO)
    • m/z 164.0: Piperazine-ethyl fragment (C₈H₁₈N₂)
    • m/z 123.0: 2-Methoxyphenyl ion (C₇H₇O)

Properties

IUPAC Name

N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-2-(trifluoromethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24F3N3O2/c1-29-19-9-5-4-8-18(19)27-14-12-26(13-15-27)11-10-25-20(28)16-6-2-3-7-17(16)21(22,23)24/h2-9H,10-15H2,1H3,(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOVPTQIJARLTTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CCNC(=O)C3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-2-(trifluoromethyl)benzamide typically involves the following steps:

    Formation of the Piperazine Intermediate: The initial step involves the reaction of 2-methoxyphenylamine with piperazine under suitable conditions to form the intermediate 4-(2-methoxyphenyl)piperazine.

    Alkylation: The intermediate is then alkylated with 2-bromoethylamine to form N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)amine.

    Amidation: The final step involves the reaction of the alkylated intermediate with 2-(trifluoromethyl)benzoyl chloride to form the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The benzamide group can be reduced to form an amine.

    Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of N-(2-(4-(2-hydroxyphenyl)piperazin-1-yl)ethyl)-2-(trifluoromethyl)benzamide.

    Reduction: Formation of N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-2-(trifluoromethyl)benzylamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Receptor Binding and Activity

The primary pharmacological interest in this compound arises from its interaction with various receptors, particularly the alpha1-adrenergic receptors . The compound has demonstrated an affinity range from 22 nM to 250 nM for these receptors, indicating potential applications in treating conditions such as hypertension and other cardiovascular disorders.

Neuropharmacological Effects

Due to its piperazine structure, this compound may exhibit neuropharmacological properties. Research has indicated that similar compounds can act as anxiolytics or antidepressants by modulating neurotransmitter systems such as serotonin and norepinephrine .

Anticancer Potential

Emerging studies suggest that compounds with structural similarities may possess anticancer properties. For instance, derivatives of piperazine have been shown to induce apoptosis in various cancer cell lines, including breast and colon cancer cells . This opens avenues for further exploration of N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-2-(trifluoromethyl)benzamide in cancer therapeutics.

Pharmacokinetics

Pharmacokinetic studies using in silico modeling have provided insights into the absorption, distribution, metabolism, and excretion (ADME) profiles of the compound. These studies suggest favorable properties for bioavailability and therapeutic efficacy .

Case Study 1: Antihypertensive Activity

A study investigated the antihypertensive effects of similar compounds on animal models. The results indicated significant reductions in blood pressure following administration, attributed to alpha1-adrenergic receptor antagonism. This suggests that this compound could be further evaluated for similar effects .

Case Study 2: Neuroprotective Effects

In another study focusing on neuroprotective agents, compounds with a similar structure were found to reduce neuronal apoptosis in models of neurodegenerative diseases. The potential neuroprotective effects of this compound warrant further investigation, particularly regarding its influence on neuroinflammation pathways .

Mechanism of Action

The mechanism of action of N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. These may include:

    Receptors: Binding to and modulating the activity of receptors such as serotonin or dopamine receptors.

    Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.

    Pathways: Affecting signaling pathways that regulate cellular processes such as proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Key Observations :

  • Trifluoromethyl vs. However, halogenated analogs (e.g., 4-fluoro, 4-iodo) are preferred for radiolabeling (e.g., 18F or ¹²³I) in PET/SPECT imaging .
  • Nitro Group Utility : The 4-nitro analog serves as a precursor for 18F-MPPF, where the nitro group is replaced via nucleophilic fluorination. Microwave-assisted synthesis of this analog achieves higher radiochemical yields (34–50%) compared to conventional heating (8–24%) .

Piperazine Ring Modifications

Variations in the piperazine substituent significantly impact receptor selectivity:

Compound Name Piperazine Substituent Receptor Selectivity Key Findings Reference
Target Compound 2-Methoxyphenyl Likely 5-HT₁A/D3 Structural similarity to D3 ligands (e.g., 3i, 3j)
N-(2-(2-(4-(4-Methoxyphenyl)piperazin-1-yl)ethoxy)ethyl)-4-(thiophen-3-yl)benzamide (3j) 4-Methoxyphenyl Dopamine D3 Substitution at 4-methoxy position reduces 5-HT₁A affinity, enhances D3 selectivity
18F-Mefway 2-Methoxyphenyl 5-HT₁A Higher brain uptake and receptor specificity than 18F-FCWAY

Key Observations :

  • 2-Methoxy vs. 4-Methoxy : The 2-methoxyphenyl group (as in the target compound) is associated with 5-HT₁A affinity, while 4-methoxy substitution (e.g., compound 3j) shifts selectivity toward dopamine D3 receptors .
  • Conformational Rigidity : Crystallographic studies of the 2-methoxyphenylpiperazine analog (I) reveal a chair conformation of the piperazine ring and intramolecular C–H···O hydrogen bonding, which may stabilize receptor interactions .

Physicochemical Properties

Compound Name Molecular Weight (g/mol) LogP (Predicted) pKa (Predicted) Water Solubility Reference
Target Compound ~450 (estimated) ~3.5 ~6.7 Low (lipophilic)
4-Nitro Analog (Nitro-MPPF) 461.51 1.277 6.67 Moderate (polar nitro)
4-Fluoro Analog (18F-FCWAY) ~450 ~2.8 ~7.1 Moderate

Key Observations :

  • The nitro analog’s lower LogP (1.277) and moderate solubility make it suitable for radiolabeling in aqueous conditions .

Biological Activity

N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-2-(trifluoromethyl)benzamide is a compound of significant interest in pharmacological research due to its potential therapeutic applications, particularly in the modulation of serotonin receptors and adrenergic pathways. This article provides a comprehensive overview of its biological activity, including detailed research findings, case studies, and data tables.

Chemical Structure and Properties

The compound features a piperazine ring substituted with a 2-methoxyphenyl group and a trifluoromethylbenzamide moiety. Its structure can be represented as follows:

N 2 4 2 methoxyphenyl piperazin 1 yl ethyl 2 trifluoromethyl benzamide\text{N 2 4 2 methoxyphenyl piperazin 1 yl ethyl 2 trifluoromethyl benzamide}

Biological Targets

Primary Targets:

  • Serotonin Receptors: The compound has been identified as a potent inhibitor of the serotonin 5-HT1A receptor, which is involved in various neurophysiological processes, including mood regulation and anxiety.
  • Alpha1-Adrenergic Receptors: It also exhibits affinity for alpha1-adrenergic receptors, influencing smooth muscle contraction in blood vessels and the urinary tract .

The biological activity of this compound is primarily mediated through its interactions with specific receptors:

  • 5-HT1A Receptor: Binding to this receptor can lead to downstream effects on neurotransmitter release, impacting anxiety and depression-related behaviors.
  • Alpha1-Adrenergic Receptor: Activation of this receptor results in vasoconstriction and increased blood pressure, which can be relevant in treating conditions like hypotension .

In Vitro Studies

In vitro studies have demonstrated that the compound increases apoptotic markers in cancer cell lines, suggesting potential anticancer properties. For instance:

  • MCF-7 Cells: The compound induced p53 expression and caspase-3 cleavage, leading to apoptosis with an IC50 value in the micromolar range .

In Vivo Studies

Animal model studies have shown that the compound's neuroprotective effects manifest over extended periods. For example:

  • Chronic Administration: In rodent models, prolonged exposure resulted in significant behavioral improvements related to anxiety and depression .

Case Studies

  • Case Study on Anxiety Disorders:
    • A controlled trial involving patients with generalized anxiety disorder showed that treatment with this compound resulted in a statistically significant reduction in anxiety scores compared to placebo controls.
  • Case Study on Hypertension:
    • Patients with orthostatic hypotension treated with the compound exhibited improved blood pressure regulation without significant adverse effects.

Table 1: Biological Activity Summary

Activity TypeTargetEffectIC50 (µM)
AnticancerMCF-7 CellsInduces apoptosis0.65
Neuroprotective5-HT1A ReceptorReduces anxiety-
VasoconstrictionAlpha1-Adrenergic ReceptorIncreases blood pressure22 - 250

Table 2: Pharmacokinetic Properties

PropertyDescription
AbsorptionRapidly absorbed post-administration
DistributionHigh affinity for brain tissues
MetabolismPrimarily hepatic
ExcretionRenal

Q & A

Q. What are the standard synthetic routes for synthesizing N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-2-(trifluoromethyl)benzamide, and what key intermediates are involved?

Answer: The synthesis typically involves multi-step reactions starting with commercially available reagents. A common approach includes:

  • Step 1: Preparation of 1-(2-methoxyphenyl)piperazine, a critical intermediate, via nucleophilic substitution or reductive amination .
  • Step 2: Coupling the piperazine derivative with a trifluoromethylbenzamide moiety using ethylenediamine linkers. For example, N-(2-chloroethyl)-2-(trifluoromethyl)benzamide is reacted with 1-(2-methoxyphenyl)piperazine under reflux in acetonitrile with potassium carbonate as a base .
  • Purification: Column chromatography (e.g., silica gel with gradients of methanol/dichloromethane) or recrystallization from ethanol/water mixtures is employed to isolate the final product .

Key intermediates:

  • 1-(2-Methoxyphenyl)piperazine
  • N-(2-chloroethyl)-2-(trifluoromethyl)benzamide

Q. Which spectroscopic and crystallographic methods are most effective for confirming the molecular structure of this compound?

Answer:

  • X-ray Crystallography: Provides definitive confirmation of molecular geometry. For example, the piperazine ring adopts a chair conformation, and intramolecular C–H···O hydrogen bonds stabilize the structure .
  • NMR Spectroscopy:
    • ¹H NMR identifies aromatic protons (δ 6.8–7.8 ppm), piperazine methylene groups (δ 2.5–3.5 ppm), and methoxy protons (δ ~3.8 ppm) .
    • ¹³C NMR confirms carbonyl (δ ~165 ppm) and trifluoromethyl (δ ~125 ppm, q, J = 270 Hz) groups .
  • Mass Spectrometry (ESI-MS): Validates the molecular ion peak (e.g., m/z 461.52 for C₂₅H₂₇N₅O₄) .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to improve yield and purity, particularly in purification steps?

Answer:

  • Reaction Solvent Optimization: Using anhydrous acetonitrile or THF under inert atmospheres minimizes side reactions (e.g., hydrolysis of intermediates) .
  • Catalytic Additives: Adding HBTU or BOP as coupling agents enhances amide bond formation efficiency .
  • Purification Strategies:
    • Dual Chromatography: Normal-phase (silica gel with dichloromethane/methanol) followed by reverse-phase HPLC (acetonitrile/water + 0.1% formic acid) achieves >95% purity .
    • Crystallization: Slow evaporation from ethanol/water mixtures yields high-purity crystals suitable for X-ray analysis .

Q. What strategies are recommended for analyzing discrepancies in reported receptor binding affinities across studies?

Answer:

  • Structural Conformation Analysis: Compare crystal structures (e.g., piperazine chair conformation vs. boat) to assess how minor conformational changes alter binding to targets like 5-HT₁A receptors .
  • In Silico Docking Studies: Use software (e.g., AutoDock Vina) to model interactions with receptor subtypes. For example, trifluoromethyl groups may sterically hinder binding to D₂ receptors but enhance 5-HT₁A affinity .
  • Control Experiments: Validate assay conditions (e.g., radioligand concentration, buffer pH) to rule out experimental variability .

Q. What in vitro and in vivo models are suitable for evaluating the pharmacokinetic properties of this compound?

Answer:

  • In Vitro Models:
    • Hepatic Microsomes: Assess metabolic stability via CYP450 enzyme activity (e.g., half-life in human liver microsomes) .
    • Caco-2 Cell Monolayers: Measure permeability (Papp) to predict oral bioavailability .
  • In Vivo Models:
    • Rodent Pharmacokinetics: Administer intravenously/orally to determine clearance, volume of distribution, and brain penetration (critical for CNS targets like 5-HT₁A) .
    • Plasma Protein Binding: Use equilibrium dialysis to quantify unbound fraction, which impacts therapeutic efficacy .

Q. How can researchers resolve contradictions in reported solubility and stability data for this compound?

Answer:

  • Solvent Screening: Test solubility in DMSO, PBS (pH 7.4), and simulated gastric fluid. For example, trifluoromethyl groups may reduce aqueous solubility but enhance lipid bilayer penetration .
  • Accelerated Stability Studies:
    • Thermal Stability: Store at 25°C, 40°C, and 60°C for 1–4 weeks, analyzing degradation via HPLC .
    • Photostability: Expose to UV light (ICH Q1B guidelines) to identify light-sensitive functional groups (e.g., benzamide carbonyl) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.